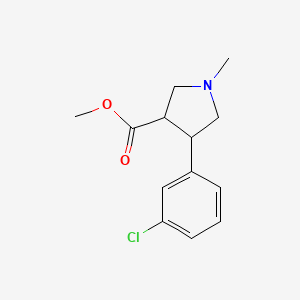

Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

Description

Properties

Molecular Formula |

C13H16ClNO2 |

|---|---|

Molecular Weight |

253.72 g/mol |

IUPAC Name |

methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C13H16ClNO2/c1-15-7-11(12(8-15)13(16)17-2)9-4-3-5-10(14)6-9/h3-6,11-12H,7-8H2,1-2H3 |

InChI Key |

GRUWZCAOPKGXBQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(C1)C(=O)OC)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Ring Closure Reaction to Form Intermediate

-

- Compound I: A dicarboxylic acid derivative such as malic acid.

- Compound II: A methylamine aqueous solution (e.g., 40% methylamine).

Solvents:

Common solvents include toluene, xylene, chlorobenzene, or dimethylbenzene, chosen based on solubility and reaction conditions.-

- Mix solvent and compound I in a mass ratio of approximately 5-10:1.

- Add compound II dropwise under stirring at around 15 °C.

- Heat the mixture to reflux and maintain for 10-20 hours to facilitate water removal (dehydration) and ring closure.

- After completion, cool and concentrate to remove the solvent.

- Add a small amount of alcohol (e.g., isopropanol or propanol) and heat to dissolve any oily residues.

- Cool gradually and add a non-polar solvent like n-heptane to induce crystallization.

- Filter to isolate the intermediate, typically a white solid such as 3-hydroxy-1-methylcyclobutanediamide.

Reduction Reaction to Obtain Pyrrolidine Derivative

Reducing Agents:

Preferred reducing agents include sodium borohydride, potassium borohydride, boron trifluoride-ethyl ether, or boron tribromide-ethyl ether. These are chosen for safety and process stability over more reactive agents like lithium aluminum hydride.Solvent:

Anhydrous tetrahydrofuran (THF) is used to maintain a homogeneous reaction system and facilitate purification.-

- Under inert atmosphere (nitrogen), add the reducing agent and THF to a reaction vessel and cool to 0 °C.

- Slowly add dimethyl sulfate dropwise while maintaining temperature control (0 to 30 °C).

- After initial reaction, add a mixture of the intermediate compound, trimethyl borate, and THF dropwise, maintaining temperature around 30 °C for 2 hours.

- Quench the reaction with hydrochloric acid under ice bath conditions.

- Remove THF by concentration, extract the product with ethyl acetate multiple times, combine organic layers, and concentrate under reduced pressure.

- Final purification by distillation under reduced pressure yields the target pyrrolidine derivative as a colorless liquid.

Representative Experimental Data Summary

| Example | Solvent (Stage 1) | Reaction Time (h) | Reducing Agent (Stage 2) | Yield of Intermediate (g) | Yield of Pyrrolidine (g) |

|---|---|---|---|---|---|

| 1 | Toluene | 18 | Sodium borohydride | 40.0 | 27.9 |

| 2 | Xylene | 14 | Potassium borohydride | 41.0 | 26.8 |

| 3 | Chlorobenzene | 10 | Boron tribromide-ether | 38.0 | 11.2 |

| 4 | Xylene | 15 | Sodium borohydride | 49.0 | 41.5 |

| 5 | Dimethylbenzene | 14 | Sodium borohydride | 60.1 | Data incomplete |

Research Findings and Process Advantages

Purity and Yield:

The intermediate formed after ring closure is a solid that crystallizes easily, simplifying purification and improving the purity of the final product.Safety and Scalability:

Use of milder reducing agents such as sodium or potassium borohydride enhances safety and process stability, making the method suitable for industrial scale-up.Reaction Conditions:

Maintaining controlled temperatures during addition of reagents and quenching steps is critical to avoid side reactions and ensure high yield.Solvent Choice:

Selection of solvents like tetrahydrofuran for reduction and aromatic solvents for ring closure balances solubility, reaction rate, and ease of product isolation.

Adaptation to Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

While the above methods focus on 1-methyl-3-pyrrolidinol, the synthetic principles apply to this compound with modifications:

Starting Materials:

Incorporate 3-chlorophenyl-substituted precursors in the ring closure step to introduce the chlorophenyl moiety.Carboxylate Formation:

Esterification steps may be required to convert carboxylic acid groups to methyl esters, typically using methanol and acid catalysts.Optimization:

Reaction times, temperatures, and reagent ratios should be optimized to accommodate the steric and electronic effects of the 3-chlorophenyl substituent.

Summary Table of Key Parameters for Preparation

| Step | Parameters | Notes |

|---|---|---|

| Ring Closure | Solvent: Toluene/Xylene/Chlorobenzene | Reflux 10-20 h, water removal essential |

| Molar ratio: Compound II to I (1-5):1 | Controls cyclization efficiency | |

| Reduction | Reducing agent: NaBH4, KBH4, BBr3-ether | Safer alternatives to LiAlH4 |

| Solvent: Anhydrous THF | Homogeneous reaction, easy purification | |

| Temperature: 0-30 °C | Controls reaction rate and selectivity | |

| Work-up | Quench with HCl (10 mol/L) | Neutralizes excess reagents |

| Extraction: Ethyl acetate (3x) | Efficient product recovery | |

| Purification | Distillation under reduced pressure | Final product isolation |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Triazole-Thione Derivatives ()

Compounds such as 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione share the 3-chlorophenyl group but differ in core structure (triazole vs. pyrrolidine). Key distinctions include:

- Functional Groups : The triazole-thione backbone introduces sulfur and nitrogen-rich pharmacophores, contrasting with the pyrrolidine carboxylate’s ester and tertiary amine.

- Biological Implications : Triazole-thiones are often explored for antimicrobial activity, while pyrrolidine carboxylates may target neurological receptors due to their structural resemblance to proline derivatives.

Antiviral Phosphorinane Derivatives ()

Pradefovir Mesylate contains a 3-chlorophenyl group within a phosphorinane ring. Unlike the pyrrolidine compound, this structure includes a phosphorus-oxygen framework, enabling antiviral activity via nucleotide analog mechanisms.

Pyrazole Derivatives ()

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde replaces the pyrrolidine ring with a pyrazole core. The sulfanyl group and trifluoromethyl substituent enhance metabolic stability compared to the methyl ester in the target compound.

Conformational and Crystallographic Analysis

The pyrrolidine ring in the target compound likely adopts a puckered conformation, as described by Cremer and Pople’s coordinates (). Comparative analysis using Mercury () reveals:

- Ring Puckering : Pyrrolidine rings exhibit smaller puckering amplitudes (e.g., ~0.5 Å) compared to larger heterocycles like morpholine (common in triazole-thiones).

- Crystal Packing : The 3-chlorophenyl group may engage in halogen bonding or π-stacking, similar to observations in triazole-thione crystal structures () .

Pharmacological and Chemical Properties

*Inferred from structural analogs.

- Lipophilicity : The pyrrolidine carboxylate’s logP is likely lower than triazole-thiones due to the polar ester group.

- Stereoelectronic Effects : The 3-chlorophenyl group’s meta-substitution minimizes steric hindrance, favoring planar interactions in binding pockets .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The 3-chlorophenyl group enhances target affinity across analogs, but core structure dictates selectivity. For example, pyrrolidine derivatives may interact with GABA receptors, while triazole-thiones inhibit bacterial enzymes .

- Synthetic Accessibility : The methyl ester in the target compound simplifies derivatization compared to sulfur-containing analogs (), which require thiourea intermediates.

- Validation Challenges : Structure validation tools () are critical for confirming the stereochemistry of pyrrolidine derivatives, as misassignment can alter biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.